(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one (R)-naringenin is the (R)-enantiomer of naringenin. It is an enantiomer of a (S)-naringenin.
Brand Name: Vulcanchem
CAS No.: 17654-19-2
VCID: VC21292688
InChI: InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1
SMILES: C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

CAS No.: 17654-19-2

Cat. No.: VC21292688

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one - 17654-19-2

Specification

Description (R)-naringenin is the (R)-enantiomer of naringenin. It is an enantiomer of a (S)-naringenin.
CAS No. 17654-19-2
Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
IUPAC Name (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1
Standard InChI Key FTVWIRXFELQLPI-CYBMUJFWSA-N
Isomeric SMILES C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Canonical SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

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